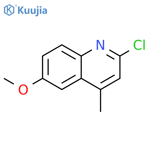

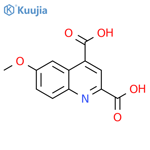

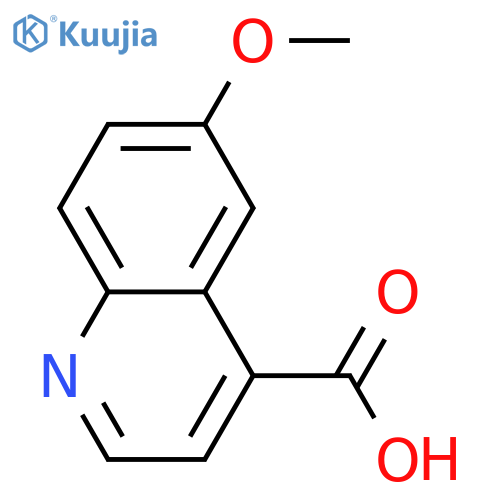

Cas no 86-68-0 (Quininic acid)

Quininic acid Propiedades químicas y físicas

Nombre e identificación

-

- 4-Quinolinecarboxylicacid, 6-methoxy-

- 6-Methoxyquinoline-4-carboxylic Acid

- 6-Methoxy-4-Quinolinecarboxylic Acid

- 6-Methoxy-quinoline-4-carboxylic acid

- QUININIC ACID

- 4-Quinolinecarboxylic acid,6-methoxy

- 6-Methoxy-chinolin-4-carbonsaeure

- 6-Methoxycinchoninic acid

- 6-Methoxyquinoline4-Carboxylic Acid

- Cinchoninic acid,6-methoxy

- Cinchoninic acid, 6-methoxy-

- 4-Quinolinecarboxylic acid, 6-methoxy-

- FS902DD40C

- Quininic acid [MI]

- Chininsaure

- 6-Methoxy-4-quinolinecarboxylicacid

- Prestwick0_001103

- Prestwick2_001103

- Prestwick1_001103

- Oprea1_238538

- SPBio_003083

- XXLFLUJXWKXUGS-UHFFFAOYSA-N

- HMS157

- 6-Methoxy-4-quinolinecarboxylic acid (ACI)

- Cinchoninic acid, 6-methoxy- (6CI, 7CI, 8CI)

- NSC 403610

- CAS-86-68-0

- HMS1571M08

- HY-N7354

- MFCD00024013

- NSC-403610

- CS-0113794

- SB39106

- SCHEMBL39557

- 4-Quinolinecarboxylicacid,6-methoxy-

- 86-68-0

- SY055224

- NCGC00016341-01

- Z1508915640

- Q27278170

- CHEMBL1396390

- DTXCID70274458

- DB-008493

- AE-562/43287134

- NSC403610

- M2751

- AS-41373

- DTXSID70323339

- EN300-629989

- UNII-FS902DD40C

- AKOS022505953

- Quininic acid

-

- MDL: MFCD00024013

- Renchi: 1S/C11H9NO3/c1-15-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-6H,1H3,(H,13,14)

- Clave inchi: XXLFLUJXWKXUGS-UHFFFAOYSA-N

- Sonrisas: O=C(C1C2C(=CC=C(C=2)OC)N=CC=1)O

Atributos calculados

- Calidad precisa: 203.05800

- Masa isotópica única: 203.058

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 15

- Cuenta de enlace giratorio: 2

- Complejidad: 244

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 59.4

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

- Xlogp3: 1.7

Propiedades experimentales

- Denso: 1.2621 (rough estimate)

- Punto de fusión: 280°C(dec.)(lit.)

- Punto de ebullición: 341.49°C (rough estimate)

- Punto de inflamación: 186.9 °C

- índice de refracción: 1.4950 (estimate)

- Disolución: Solubility Slightly soluble in water, cold ethanol, ether

- PSA: 59.42000

- Logp: 1.94160

- PH: Yellow I uorescent (4.0) to blue I uorescent (5.0)

- Presión de vapor: 0.0±0.9 mmHg at 25°C

- Merck: 8062

- PKA: 5.53(at 25℃)

Quininic acid Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:warning

- Instrucciones de peligro: H315-H319

- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Instrucciones de Seguridad: H303+H313+H333

- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Quininic acid Datos Aduaneros

- Código HS:2933499090

- Datos Aduaneros:

China Customs Code:

2933499090Overview:

2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Quininic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A336526-250mg |

6-Methoxyquinoline-4-carboxylic acid |

86-68-0 | 98% | 250mg |

$110.0 | 2024-04-17 | |

| Ambeed | A336526-1g |

6-Methoxyquinoline-4-carboxylic acid |

86-68-0 | 98% | 1g |

$298.0 | 2024-04-17 | |

| eNovation Chemicals LLC | Y1298422-1G |

6-methoxyquinoline-4-carboxylic acid |

86-68-0 | 97% | 1g |

$290 | 2024-07-21 | |

| Enamine | EN300-629989-5.0g |

6-methoxyquinoline-4-carboxylic acid |

86-68-0 | 95.0% | 5.0g |

$391.0 | 2025-03-21 | |

| eNovation Chemicals LLC | D574765-5g |

6-Methoxy-4-quinolinecarboxylic acid |

86-68-0 | 97% | 5g |

$1800 | 2023-05-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0189-5G |

6-methoxyquinoline-4-carboxylic acid |

86-68-0 | 97% | 5g |

¥ 9,985.00 | 2023-04-13 | |

| abcr | AB447996-1 g |

6-Methoxyquinoline-4-carboxylic acid, 95%; . |

86-68-0 | 95% | 1g |

€246.20 | 2023-04-22 | |

| TRC | M269543-100mg |

6-Methoxyquinoline-4-carboxylic Acid |

86-68-0 | 100mg |

$64.00 | 2023-05-18 | ||

| Chemenu | CM143468-5g |

6-Methoxy-quinoline-4-carboxylic acid |

86-68-0 | 95% | 5g |

$*** | 2023-05-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | LM344-200mg |

Quininic acid |

86-68-0 | 98.0%(LC&T) | 200mg |

¥686.0 | 2022-06-10 |

Quininic acid Métodos de producción

Métodos de producción 1

Métodos de producción 2

1.2 Solvents: Dichloromethane

1.3 -45 °C; -45 °C → rt; 16 h, rt

2.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , tert-Butanol ; 0 °C; 24 h, 0 °C

3.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 15 min, 180 °C

3.2 Reagents: Oxygen ; 24 h, rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

4.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C

4.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C

5.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C

5.2 Solvents: Tetrahydrofuran ; < 20 °C

5.3 Reagents: Oxygen ; 3 h, 0 °C → rt

5.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C

Métodos de producción 3

Métodos de producción 4

1.2 Reagents: Sodium hydroxide Solvents: Water

2.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 20 min, -78 °C

2.2 Solvents: Dichloromethane ; 40 min, -78 °C

2.3 Reagents: Triethylamine ; -78 °C; -78 °C → 0 °C; 1 h, 0 °C

2.4 Reagents: Water ; 0 °C

3.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , tert-Butanol ; 0 °C; 24 h, 0 °C

4.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 15 min, 180 °C

4.2 Reagents: Oxygen ; 24 h, rt

4.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

5.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C

5.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C

6.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C

6.2 Solvents: Tetrahydrofuran ; < 20 °C

6.3 Reagents: Oxygen ; 3 h, 0 °C → rt

6.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C

Métodos de producción 5

Métodos de producción 6

1.2 Solvents: Tetrahydrofuran ; 1 h, rt

1.3 Solvents: Tetrahydrofuran ; rt; 20 min, rt

1.4 Reagents: Water , Sodium borohydride ; 10 min, rt; 4 h, rt

1.5 Reagents: Water

2.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ; -45 °C; 20 min, -45 °C

2.2 Solvents: Dichloromethane

2.3 -45 °C; -45 °C → rt; 16 h, rt

3.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , tert-Butanol ; 0 °C; 24 h, 0 °C

4.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 15 min, 180 °C

4.2 Reagents: Oxygen ; 24 h, rt

4.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

5.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C

5.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C

6.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C

6.2 Solvents: Tetrahydrofuran ; < 20 °C

6.3 Reagents: Oxygen ; 3 h, 0 °C → rt

6.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C

Métodos de producción 7

Métodos de producción 8

Métodos de producción 9

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

2.1 Solvents: Water ; 5 min, 16 - 20 bar, 190 - 200 °C

Métodos de producción 10

1.2 Solvents: Tetrahydrofuran ; < 20 °C

1.3 Reagents: Oxygen ; 3 h, 0 °C → rt

1.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C

Métodos de producción 11

1.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C

2.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C

2.2 Solvents: Tetrahydrofuran ; < 20 °C

2.3 Reagents: Oxygen ; 3 h, 0 °C → rt

2.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C

Métodos de producción 12

1.2 Solvents: Dichloromethane ; 40 min, -78 °C

1.3 Reagents: Triethylamine ; -78 °C; -78 °C → 0 °C; 1 h, 0 °C

1.4 Reagents: Water ; 0 °C

2.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , tert-Butanol ; 0 °C; 24 h, 0 °C

3.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 15 min, 180 °C

3.2 Reagents: Oxygen ; 24 h, rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

4.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C

4.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C

5.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C

5.2 Solvents: Tetrahydrofuran ; < 20 °C

5.3 Reagents: Oxygen ; 3 h, 0 °C → rt

5.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C

Métodos de producción 13

Métodos de producción 14

1.2 Reagents: Oxygen ; 24 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

2.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C

3.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C

3.2 Solvents: Tetrahydrofuran ; < 20 °C

3.3 Reagents: Oxygen ; 3 h, 0 °C → rt

3.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C

Métodos de producción 15

2.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 15 min, 180 °C

2.2 Reagents: Oxygen ; 24 h, rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

3.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C

3.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C

4.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C

4.2 Solvents: Tetrahydrofuran ; < 20 °C

4.3 Reagents: Oxygen ; 3 h, 0 °C → rt

4.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C

Quininic acid Raw materials

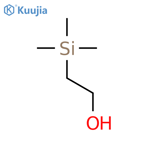

- 2-(Trimethylsilyl)ethanol

- Quininone

- 5-methoxy-2,3-dihydro-1H-indole-2,3-dione

- 2,4-Quinolinedicarboxylic acid, 6-methoxy-

- 1(2H)-Quinolinecarboxylic acid, 4-[(2R,3R)-3-[[(3R,4S)-3-ethenyl-1-[[2-(trimethylsilyl)ethoxy]carbonyl]-4-piperidinyl]methyl]-2-oxiranyl]-6-methoxy-, 2-(trimethylsilyl)ethyl ester

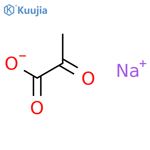

- Sodium 2-oxopropanoate

- 2-Chloro-6-methoxy-4-methylquinoline

- 6-Methoxy-4-methylcarbostyril

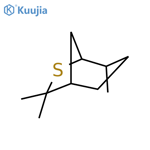

- (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo3.2.1octane

-

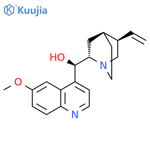

- Quinine

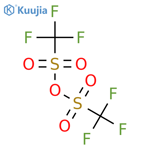

- Trifluoromethanesulfonic Anhydride

- Acetic acid,2,2,2-trifluoro-, ion(1-)

- 6-Methoxy-4-methylquinoline

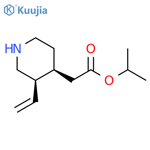

- 1-Piperidinecarboxylic acid, 3-ethenyl-4-(2-oxoethyl)-, 2-(trimethylsilyl)ethyl ester, (3R,4S)-

Quininic acid Preparation Products

Quininic acid Literatura relevante

-

1. Formula index

-

2. Organic chemistry

-

T. S. Work J. Chem. Soc. 1947 222

-

Wei-Yuan Wang,Xiao-Han Ju,Xiu-Fen Zhao,Xiao-Dong Li,Shu-Ping Li,Fu-Gui Song RSC Adv. 2018 8 8130

86-68-0 (Quininic acid) Productos relacionados

- 199871-63-1(N-(3,5-Dichloro-4-pyridinyl)-8-methoxy-5-quinolinecarboxamide)

- 4312-44-1(6-Hydroxyquinoline-4-carboxylic acid)

- 1092288-64-6(8-methoxyquinoline-4-carboxylic acid)

- 2008-62-0(2-methoxy-4-nitrophenyl isocyanide)

- 125732-40-3(ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate)

- 886768-73-6(tert-butyl 3-(2,6-difluorophenyl)piperazine-1-carboxylate)

- 2172094-03-8(3-hydroxy-3-1-(hydroxymethyl)cyclohexyl-1lambda6-thiolane-1,1-dione)

- 893747-69-8(1-(2-Methylpropyl)piperazin-2-one)

- 2849-92-5(Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate)

- 2059927-74-9(6-amino-3,10-dioxatricyclo5.2.1.0,1,5decan-4-one)